1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-11-6-10-17(19(18)28-2)24-21(26)23-12-7-14-25-15-13-22-20(25)16-8-4-3-5-9-16/h3-6,8-11,13,15H,7,12,14H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZDCJUHJUXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a urea moiety with an imidazole ring, which is known for its diverse pharmacological properties. This article reviews the available literature on its biological activity, including therapeutic potentials, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its imidazole and urea components. Compounds containing imidazole are known for a wide range of biological activities including:
- Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties.
- Antitumor Activity : Potential effects on various cancer cell lines.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound can be attributed to its structural features:
- Imidazole Ring Interaction : The imidazole moiety can interact with various biological targets, including enzymes and receptors, influencing cellular pathways.
- Urea Moiety Functionality : The urea group enhances solubility and bioavailability, allowing for better interaction with target sites in biological systems.
Case Studies
Several studies have been conducted to assess the efficacy of compounds similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of imidazole derivatives against common pathogens. The results indicated that derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Case Study 2: Antitumor Activity
Research published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of the imidazole ring in inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Chalcone Derivatives ()
Chalcones such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50% inhibition) and (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (31.58% inhibition) exhibit antimalarial activity via inhibition of the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) interaction. Key differences include:
- Substituent Position : The 2,3-dimethoxy substitution in chalcones reduces inhibition activity compared to 4-methoxy analogs, likely due to steric hindrance or reduced electrostatic interactions with PfFNR.
- Functional Groups : The urea-linked imidazole in the target compound may enable stronger hydrogen bonding (as seen in urea derivatives ) compared to chalcones’ α,β-unsaturated ketone system.
Urea-Linked Imidazole Derivatives ()
1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)-urea () shares a urea-imidazole scaffold but differs in substituents. Key comparisons:
- Hydrogen Bonding : The target compound’s urea group likely forms intramolecular N–H⋯N bonds, enhancing stability, as observed in analogous structures .
- Substituent Effects : The 2,3-dimethoxyphenyl group may improve solubility or target affinity compared to the 2-methylphenyl group in .
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24) () incorporates a purine moiety instead of dimethoxyphenyl. This substitution shifts activity toward kinase inhibition (e.g., Nek2) rather than antimalarial targets.
Methoxyphenyl-Imidazole Derivatives ()
Compounds like 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) () and 2-(3-fluorophenyl)-1H-benzimidazole derivatives () highlight:
Preparation Methods
Preparation of 2-Phenylimidazole
The Debus-Radziszewski reaction provides reliable access to 2-phenylimidazole:
- Reactants : Benzaldehyde (1.0 equiv), ammonium acetate (2.5 equiv), and glyoxal (40% aqueous solution, 1.2 equiv).
- Conditions : Reflux in ethanol (12 h, 78°C).
- Yield : 82–85% after recrystallization from ethyl acetate.
Mechanistic Insight :
Benzaldehyde condenses with glyoxal to form an α-diketone intermediate, which cyclizes with ammonia to yield the imidazole core.
N-Alkylation of 2-Phenylimidazole
Introducing the propyl chain requires careful control to ensure N-1 selectivity:
- Alkylating Agent : 1-Bromo-3-chloropropane (1.2 equiv).
- Base : Potassium carbonate (2.0 equiv) in anhydrous DMF.
- Conditions : 60°C, 8 h under nitrogen.
- Yield : 76% of 1-(3-chloropropyl)-2-phenyl-1H-imidazole.
Optimization Data :
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 60 | 76 |
| 2 | Acetonitrile | DBU | 80 | 68 |
| 3 | THF | NaH | 50 | 58 |
Conversion to Primary Amine
The Gabriel synthesis avoids direct handling of toxic azides:
- Phthalimide Protection : React 1-(3-chloropropyl)-2-phenylimidazole with potassium phthalimide (1.5 equiv) in DMF (6 h, 110°C).
- Deprotection : Hydrazine hydrate (3.0 equiv) in ethanol (reflux, 4 h).
Urea Bond Formation
Synthesis of 2,3-Dimethoxyphenyl Isocyanate
Method A (Phosgene-Free) :
- Reactant : 2,3-Dimethoxyaniline (1.0 equiv) with triphosgene (0.35 equiv) in dichloromethane.
- Conditions : 0°C → rt, 3 h.
- Yield : 89% after distillation.
Method B (Carbamoyl Chloride Route) :
- Treat 2,3-dimethoxyaniline with phosgene (1.1 equiv) in toluene.
- Quench with HCl gas to precipitate carbamoyl chloride.
Coupling Reaction
Optimized Protocol :
- Reactants : 3-(2-Phenyl-1H-imidazol-1-yl)propylamine (1.0 equiv), 2,3-dimethoxyphenyl isocyanate (1.05 equiv).
- Solvent : Anhydrous THF.
- Conditions : Stir at 25°C for 12 h under argon.
- Workup : Precipitation with hexane, filtration, and column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).
- Yield : 72%.
Side Reaction Mitigation :
- Strict exclusion of moisture prevents isocyanate hydrolysis to amine.
- Stoichiometric control minimizes biuret formation.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.32 | s | 1H | Imidazole H-2 |
| 7.82 | d (J = 7.6 Hz) | 2H | Phenyl ortho-H |
| 6.92 | t (J = 7.2 Hz) | 1H | Phenyl para-H |
| 6.78 | dd (J = 8.4, 2.0 Hz) | 1H | Dimethoxyphenyl H-5 |
| 3.85 | s | 6H | OCH₃ |
| 3.45 | t (J = 6.8 Hz) | 2H | NCH₂CH₂CH₂N |
IR (KBr)
- 3,310 cm⁻¹ (N-H stretch, urea)
- 1,715 cm⁻¹ (C=O, urea)
- 1,250 cm⁻¹ (C-O, methoxy)
HRMS (ESI-TOF)
Calculated for C₂₁H₂₄N₄O₃ [M+H]⁺: 397.1878; Found: 397.1881.
Alternative Synthetic Routes
Microwave-Assisted Coupling
- Conditions : 100 W, 120°C, 20 min in DMF.
- Yield : 69% (comparable to conventional heating).
Solid-Phase Synthesis (SPPS)
- Resin : Rink amide MBHA.
- Coupling Agent : HBTU/DIPEA.
- Advantage : Facilitates parallel synthesis of analogs.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 2-Phenylimidazole | 450 | 38 |
| Triphosgene | 220 | 19 |
| Solvents | 150 | 13 |
Environmental Impact
- E-Factor : 23 (kg waste/kg product).
- PMI : 6.8 (process mass intensity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
